molecular formula C45H57N13O15S B1228991 Nbd-phallicidin CAS No. 73413-78-2

Nbd-phallicidin

Cat. No. B1228991
CAS RN: 73413-78-2
M. Wt: 1052.1 g/mol
InChI Key: VLODDNGPYAXAPW-UHFFFAOYSA-N
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Scientific Research Applications

1. In Vivo Staining of Cytoskeletal Actin

NBD-Phallicidin (NBD-Ph) is used for in vivo staining of cytoskeletal actin in tissue culture monolayers of live cells. It enters cells likely by pinocytosis and stains actin structures at low concentrations, where cell toxicity is negligible. This allows for the observation of actin structures in live cells (Barak, Yocum, & Webb, 1981).

2. Modulation of Cellular Functions

NBD-Phallicidin stabilizes the F-actin cytoskeleton in cells, impacting processes like Cl- secretion in T84 cells, a model of electrogenic Cl- secretion. Its binding to F-actin prevents cytoskeletal redistribution and alters cellular responses (Shapiro et al., 1991).

3. Cytoskeletal Changes in Endothelial Cells

In studies involving bovine aortic endothelial cells, NBD-Phallicidin is utilized to observe cytoskeletal changes induced by vasoactive amines. It quantifies changes in actin cables and surface area, providing insights into cellular responses to different stimuli (Welles, Shepro, & Hechtman, 1985).

4. Relationship of F-Actin to Cellular Shape

In polymorphonuclear neutrophils, NBD-Phallicidin is used to study the relationship between F-actin distribution and cellular shape. It helps to quantify and analyze the movement of F-actin in relation to shape change in cells (Coates, Watts, Hartman, & Howard, 1992).

5. Staining Actin Cytoskeleton in Living Cells

NBD-Phallicidin allows for the staining of actin cytoskeletal structures in living cells. It specifically binds to actin, enabling the study of actin dynamics in living systems without inhibiting cellular processes like cytoplasmic streaming (Barak, Yocum, Nothnagel, & Webb, 1980).

6. Detection of Microfilaments in Sertoli Cells

NBD-Phallicidin is effective in identifying microfilaments within Sertoli cell ectoplasmic specializations in rat testes. It highlights the prominence of these structures at specific stages of spermatogenesis (Suárez‐Quian & Dym, 1988).

7. Exploration of Actin in Sperm Head

Using NBD-Phallicidin, actin is localized in the sperm head of the plains mouse. This has implications for understanding sperm structure and function (Flaherty, Breed, & Sarafis, 1983).

properties

IUPAC Name

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxy-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57N13O15S/c1-19(2)31-40(66)54-34(35(61)42(68)47-12-11-46-25-9-10-29(58(71)72)33-32(25)55-73-56-33)41(67)51-28-17-74-43-23(22-7-5-6-8-24(22)52-43)14-26(37(63)50-27(38(64)53-31)15-45(4,70)18-59)49-36(62)20(3)48-39(65)30-13-21(60)16-57(30)44(28)69/h5-10,19-21,26-28,30-31,34-35,46,52,59-61,70H,11-18H2,1-4H3,(H,47,68)(H,48,65)(H,49,62)(H,50,63)(H,51,67)(H,53,64)(H,54,66)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLODDNGPYAXAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)NCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57N13O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbd-phallicidin

CAS RN

73413-78-2
Record name 7-Nitrobenz-2-oxa-1,3-diazole-phallacidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(7-Nitrobenzofurazan-4-yl)phallacidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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